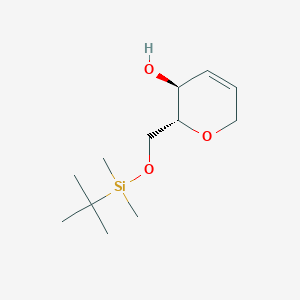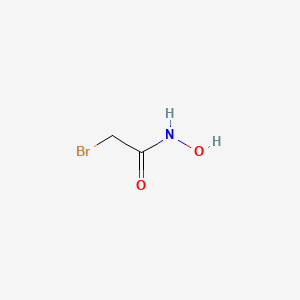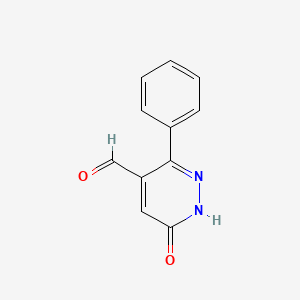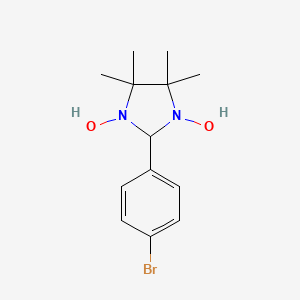
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a complex organic molecule featuring a pyran ring with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine. This step is crucial for protecting the hydroxyl group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the TBDMS group more sustainably and with better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into a more saturated form, such as tetrahydropyran.
Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using reagents like TBAF (Tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize bioactive molecules, including potential pharmaceuticals. Its ability to undergo selective reactions makes it useful in the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and advanced materials. Its role as an intermediate in various synthetic routes highlights its importance in manufacturing processes.
Wirkmechanismus
The mechanism by which (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol exerts its effects involves the reactivity of the pyran ring and the protecting TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing for selective reactions at other sites. Upon removal of the TBDMS group, the hydroxyl group can participate in further chemical transformations, enabling the synthesis of diverse compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-tetrahydropyran-3-ol: A more saturated analog with similar protecting group chemistry.
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-4-ol: A structural isomer with a different position of the hydroxyl group.
Uniqueness
The uniqueness of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol lies in its specific stereochemistry and the presence of the TBDMS protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H24O3Si |
|---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
DUVZTYKUZSSFEO-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CCO1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)



